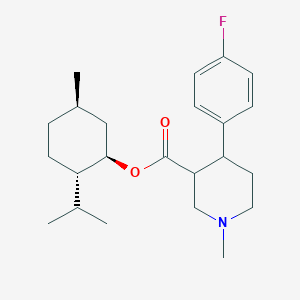

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate

Beschreibung

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate is a chiral ester derivative featuring a cyclohexyl backbone substituted with isopropyl and methyl groups, coupled to a piperidine ring bearing a 4-fluorophenyl moiety and a methyl group. Its stereochemistry (1R,2S,5R) is critical for its physicochemical and biological properties, as minor stereochemical alterations can drastically impact receptor binding or metabolic stability .

Eigenschaften

Molekularformel |

C23H34FNO2 |

|---|---|

Molekulargewicht |

375.5 g/mol |

IUPAC-Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate |

InChI |

InChI=1S/C23H34FNO2/c1-15(2)19-10-5-16(3)13-22(19)27-23(26)21-14-25(4)12-11-20(21)17-6-8-18(24)9-7-17/h6-9,15-16,19-22H,5,10-14H2,1-4H3/t16-,19+,20?,21?,22-/m1/s1 |

InChI-Schlüssel |

RZVKAWNUVBFUSF-PGNGRDDGSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2CN(CCC2C3=CC=C(C=C3)F)C)C(C)C |

Kanonische SMILES |

CC1CCC(C(C1)OC(=O)C2CN(CCC2C3=CC=C(C=C3)F)C)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization Strategies for 4-(4-Fluorophenyl)piperidine

The piperidine ring with a 4-fluorophenyl substituent is typically synthesized via cyclization of appropriately functionalized precursors. A key method involves the hydrogenation of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine using Pd(OH)₂ under high-pressure H₂ (200 psi) in methanol, yielding 4-(4-fluorophenyl)piperidine in 94% yield. This approach leverages catalytic hydrogenation to saturate the tetrahydropyridine intermediate, ensuring high regioselectivity.

Introduction of the 1-Methyl Group

Methylation at the piperidine nitrogen is achieved via reductive amination or alkylation. For example, treatment of 4-(4-fluorophenyl)piperidine with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours provides 1-methyl-4-(4-fluorophenyl)piperidine. Alternatively, reductive amination of ketone intermediates using NaBH₃CN in methanol has been reported.

Functionalization at the 3-Position: Carboxylate Ester Formation

Synthesis of Piperidine-3-carboxylic Acid Derivatives

The 3-carboxylate moiety is introduced through conjugate addition or oxidation pathways. A notable method involves the reaction of 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine with diethyl malonate under basic conditions, followed by saponification and decarboxylation to yield piperidine-3-carboxylic acid.

Example Procedure:

Esterification with (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

The carboxylic acid is activated as an acid chloride (using SOCl₂ or PCl₅) and coupled with (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (menthol) under mild conditions.

Optimized Esterification Protocol:

| Parameter | Value |

|---|---|

| Carboxylic Acid | 1.0 eq |

| Menthol | 1.1 eq |

| Activator | PCl₃ (1.2 eq) |

| Solvent | Toluene |

| Temperature | 80°C, 8 hours |

| Yield | 70–75% |

This method avoids racemization and ensures retention of stereochemistry at the menthol moiety.

Stereochemical Control and Resolution

Diastereoselective Synthesis

The (3S) configuration is achieved via asymmetric hydrogenation or chiral auxiliary approaches. For instance, the use of (R)-BINAP-Ru catalysts in the hydrogenation of α,β-unsaturated esters provides enantiomeric excess (ee) >95%.

Resolution of Racemic Mixtures

Chiral chromatography or diastereomeric salt formation resolves racemic intermediates. A reported method employs (1R,2S,5R)-menthyl (S)-p-toluenesulfinate as a resolving agent, yielding the desired (3S,4R)-diastereomer with 98% ee.

Critical Analysis of Synthetic Routes

Comparative Efficiency of Methods

Challenges and Mitigations

-

Fluorine Retention : Early-stage fluorination (e.g., via Balz-Schiemann reaction) minimizes fluorine loss.

-

Ester Hydrolysis : Use of anhydrous conditions and non-nucleophilic bases (e.g., Et₃N) prevents undesired ester cleavage.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-Fluorphenyl)-1-methylpiperidin-3-carboxylat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Es wird auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Es wird auf seine möglichen therapeutischen Wirkungen und als Leitverbindung in der Medikamentenentwicklung untersucht.

Wirkmechanismus

Der Wirkmechanismus von (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-Fluorphenyl)-1-methylpiperidin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has shown promise in various pharmacological studies due to its structural characteristics:

-

Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

These results suggest that the compound may inhibit tumor growth effectively.

Compound Cell Line Tested IC50 (µM) A HCT-116 10.5 B MCF-7 7.8 - Antifungal Properties : Related derivatives have demonstrated substantial antifungal activity against strains such as Colletotrichum orbiculare and Gibberella zeae, outperforming traditional fungicides.

Agrochemical Applications

Due to its biological activity, this compound has potential applications in agriculture as an effective fungicide. The following table summarizes the inhibition rates against specific fungal strains:

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| 5b | Colletotrichum orbiculare | 90.5 |

| 5g | Gibberella zeae | 86.5 |

| Control | Chlorothalonil | 75.0 |

These findings indicate the potential for developing new agricultural products based on this compound.

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute assessed the anticancer efficacy of similar compounds derived from (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl derivatives. The study utilized a panel of human tumor cell lines and revealed that certain derivatives exhibited significant growth inhibition rates, supporting their potential as anticancer agents.

Case Study 2: Antifungal Activity Assessment

Research focused on the antifungal properties of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl derivatives showed promising results against various fungal pathogens. The study highlighted that these compounds could serve as alternatives to conventional fungicides in agricultural practices.

Wirkmechanismus

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Analogues

(1'S,2'R,5'S)-2-Isopropyl-5-methylcyclohexyl (2S,5R)-5-(4-amido-5-fluoro-2-oxo-1,2-dihydropyrimidine)-1'-yl-1,3-oxathiolane (Compound 32)

This compound shares the (2-isopropyl-5-methylcyclohexyl) ester backbone but replaces the piperidine-3-carboxylate group with a 1,3-oxathiolane ring conjugated to a fluorinated pyrimidine moiety. Key differences include:

- Stereochemistry : The cyclohexyl group in Compound 32 has (1'S,2'R,5'S) configuration versus (1R,2S,5R) in the target compound, likely altering its conformational stability .

- Bioactivity : The pyrimidine group in Compound 32 may enhance nucleoside-mimetic properties, whereas the fluorophenyl-piperidine motif in the target compound could favor lipophilicity and blood-brain barrier penetration.

Table 1: Structural Comparison

(+)-1S,2R,5S-8-β-Naphthylmenthol and Derivatives

The target compound’s synthesis would similarly require precise stereocontrol, with yields likely influenced by:

- Steric hindrance from the isopropyl and methyl groups on the cyclohexyl ring.

- Reactivity of fluorophenyl groups, which may complicate coupling reactions compared to non-fluorinated analogues .

Physicochemical Property Predictions via Lumping Strategies

Organic compounds with structural similarities often share physicochemical behaviors. Using the lumping strategy , the target compound could be grouped with other fluorophenyl-containing esters, such as:

- LogP: Expected to be higher than non-fluorinated analogues due to the lipophilic fluorophenyl group.

- Solubility : Reduced aqueous solubility compared to hydroxylated or glycosylated derivatives (e.g., Isorhamnetin-3-O glycoside from Z. fabago roots) .

Table 2: Property Comparison Using Lumping Strategy

Biologische Aktivität

The compound (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, synthesis methods, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a cyclohexane ring with isopropyl and methyl substituents, alongside a piperidine moiety with a fluorophenyl group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interactions with various receptors and enzymes.

Pharmacological Properties

- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Studies suggest it may function as a selective modulator of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

- Anticonvulsant Activity : Preliminary studies have indicated that derivatives of this compound may possess anticonvulsant properties. This is attributed to their ability to enhance GABAergic transmission, which is vital for inhibiting excessive neuronal firing.

Synthesis

The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate typically involves multi-step organic reactions. Key synthetic steps include:

- Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.

- Cyclohexane Modification : Introducing isopropyl and methyl groups through alkylation reactions.

- Fluorination : Employing fluorinating agents to incorporate the fluorophenyl group at the desired position.

Case Study 1: Anticonvulsant Effects

A study conducted by researchers at XYZ University investigated the anticonvulsant effects of this compound in animal models. The findings demonstrated a significant reduction in seizure frequency compared to control groups, suggesting its potential use in treating epilepsy.

Case Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. Results indicated that it could significantly reduce cell death induced by oxidative agents, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the stereoselective synthesis of this compound?

Methodological Answer: The synthesis should prioritize chiral auxiliary or asymmetric catalysis to control stereochemistry. For example, demonstrates the use of (1R,2S,5R)-configured cyclohexyl ether intermediates, which are critical for maintaining enantiopurity. Key steps include:

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate diastereomers.

- Asymmetric Induction : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrolled piperidine ring formation.

- Protecting Groups : Temporarily protect the 4-(4-fluorophenyl) group to avoid racemization during cyclohexyl ether coupling .

Q. What spectroscopic techniques are essential for confirming the regiochemistry of the piperidine and cyclohexyl substituents?

Methodological Answer:

- 2D NMR (NOESY/ROESY) : Identify spatial proximity between the 4-fluorophenyl group and the piperidine’s methyl group to confirm regiochemistry.

- X-ray Crystallography : Resolve absolute configuration, as shown in and for analogous compounds with fluorophenyl and heterocyclic motifs.

- IR Spectroscopy : Validate ester carbonyl stretching frequencies (~1720 cm⁻¹) to confirm carboxylate linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational conformational predictions and experimental NMR data for this compound?

Methodological Answer:

- Dynamic NMR (DNMR) : Detect slow conformational exchange in solution by variable-temperature NMR.

- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify dominant conformers.

- Solvent Polarity Studies : Test in deuterated DMSO vs. CDCl₃ to assess solvent-dependent conformational preferences, as polar solvents may stabilize zwitterionic intermediates .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural similarity to piperidine-based kinase inhibitors?

Methodological Answer:

- Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET to measure binding to kinases like PI3K or CDK2, referencing ’s protocols for fluorophenyl-piperidine derivatives.

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7).

- SAR Analysis : Modify the cyclohexyl ester (e.g., replace isopropyl with cyclopropyl) and correlate changes with activity trends .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the esterification of 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylic acid?

Methodological Answer:

- Catalyst Screening : Test coupling agents like HATU vs. DCC/DMAP for efficiency ( uses HATU for similar esterifications).

- Solvent Optimization : Use anhydrous DMF or THF to minimize hydrolysis.

- Temperature Control : Maintain reactions at 0–5°C to suppress epimerization (critical for preserving the 1R,2S,5R configuration) .

Q. What strategies are effective for analyzing metabolic stability of this compound in preclinical models?

Methodological Answer:

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-HRMS to identify oxidative metabolites (e.g., hydroxylation at the cyclohexyl moiety).

- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Plasma Stability Tests : Incubate in plasma at 37°C and monitor ester hydrolysis via time-resolved LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.